

# CAS number for DMTr-dH2U-amidite

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## Compound of Interest

Compound Name: DMTr-dH2U-amidite

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An In-Depth Technical Guide to **DMTr-dH2U-amidite** for Researchers and Drug Development Professionals

## CAS Number: 151503-28-5

This technical guide provides comprehensive information on 5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(N,N-diisopropyl) phosphoramidite (**DMTr-dH2U-amidite**), a key reagent for the synthesis of oligonucleotides containing the modified nucleoside 5,6-dihydrouridine (dH2U). This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of dH2U-modified oligonucleotides.

## Introduction to Dihydrouridine (dH2U)

5,6-Dihydrouridine is a non-canonical pyrimidine nucleoside that results from the enzymatic reduction of uridine by dihydrouridine synthases (DUS)[1]. It is a common modification found in the D-loop of transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA)[2][3]. The absence of the C5-C6 double bond in the uracil ring imparts unique structural properties to dH2U. Unlike the planar structure of uridine, the dihydrouracil base is non-planar, which disrupts base stacking and increases the conformational flexibility of the RNA backbone[4][5]. This inherent flexibility can influence RNA folding, stability, and its interactions with proteins and other nucleic acids.

The incorporation of dH2U into synthetic oligonucleotides allows for the investigation of its biological roles and the development of novel therapeutic and diagnostic agents. **DMTr-dH2U-**

**amidite** is the standard chemical building block used for the site-specific introduction of dH2U into oligonucleotides via automated solid-phase synthesis.

## Physicochemical Properties of DMTr-dH2U-amidite

A summary of the key physicochemical properties of **DMTr-dH2U-amidite** is presented in the table below.

Property	Value
CAS Number	151503-28-5
Molecular Formula	C <sub>39</sub> H <sub>47</sub> N <sub>4</sub> O <sub>7</sub> P
Molecular Weight	714.8 g/mol
Appearance	White to off-white solid
Purity	Typically >98% (HPLC)
Solubility	Soluble in anhydrous acetonitrile
Storage Conditions	-20°C, under inert atmosphere (e.g., Argon)

## Experimental Protocols

### Oligonucleotide Synthesis using DMTr-dH2U-amidite

The incorporation of **DMTr-dH2U-amidite** into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. A general protocol is outlined below.

Materials:

- **DMTr-dH2U-amidite**
- Anhydrous acetonitrile
- Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

- Controlled Pore Glass (CPG) solid support

Protocol:

- Preparation of **DMTr-dH2U-amidite** Solution: Dissolve **DMTr-dH2U-amidite** in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solution is prepared under an inert atmosphere to prevent moisture contamination.
- Automated Synthesis Cycle:
  - Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
  - Coupling: The prepared **DMTr-dH2U-amidite** solution is activated by an activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites like **DMTr-dH2U-amidite**, an extended coupling time (e.g., 2-5 minutes) is recommended to ensure high coupling efficiency. A double coupling step can also be employed to maximize the incorporation of this modified base.
  - Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
  - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
- Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
- Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine.

- **Purification:** The crude oligonucleotide is purified using standard methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

## Detection of Dihydrouridine in RNA

For researchers investigating the biological function of dH2U-containing oligonucleotides, several methods are available to detect this modification. D-Seq and Rho-seq are high-throughput sequencing methods that can map dihydrouridine sites in RNA. These methods are based on the chemical properties of dihydrouridine.

A simplified workflow for D-Seq is as follows:

- **RNA Isolation and Fragmentation:** Isolate the RNA of interest and fragment it to a suitable size.
- **Borohydride Reduction:** Treat the RNA with sodium borohydride ( $\text{NaBH}_4$ ). This reduces dihydrouridine to tetrahydrouridine, which acts as a stop for reverse transcriptase.
- **Reverse Transcription:** Perform reverse transcription on the treated RNA. The reverse transcriptase will stall at the position of the tetrahydrouridine.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the resulting cDNA fragments and perform high-throughput sequencing.
- **Data Analysis:** The sites of dihydrouridine are identified by mapping the 3' ends of the sequencing reads, which correspond to the positions of reverse transcriptase termination.

## Quantitative Data

The performance of **DMTr-dH2U-amidite** in oligonucleotide synthesis is comparable to standard phosphoramidites, although specific optimization may be required.

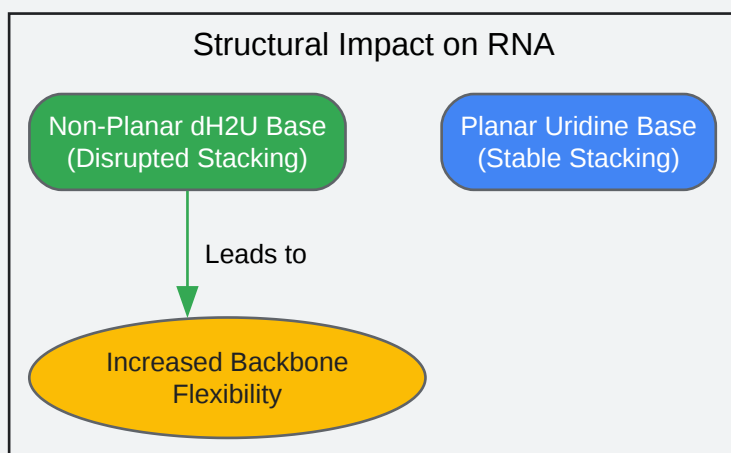
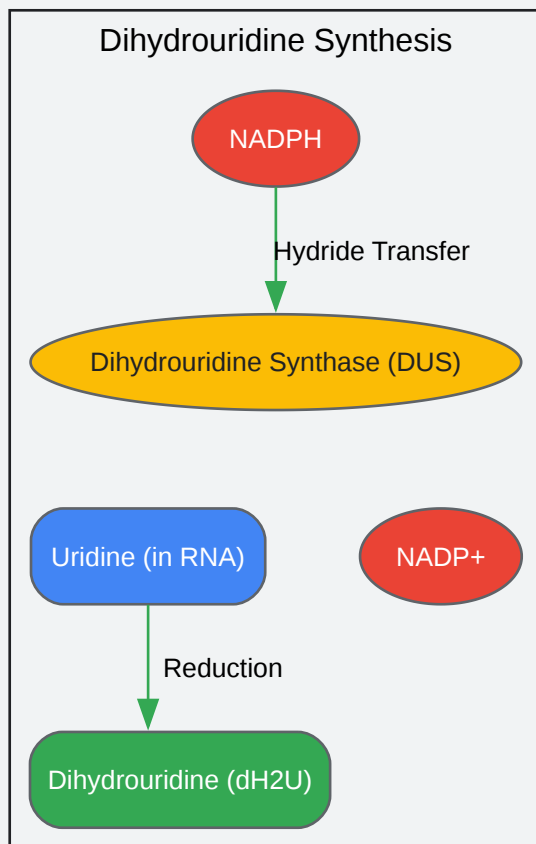
Parameter	Typical Value/Observation
Coupling Efficiency	>98% with optimized coupling times. Factors influencing efficiency include the purity of the amidite and reagents, the choice of activator, and the coupling time.
Stability of dH2U-containing Oligonucleotides	Oligonucleotides containing dH2U exhibit altered thermal stability compared to unmodified oligonucleotides. The presence of dH2U can destabilize A-form helical structures due to its non-planar base and preference for a C2'-endo sugar pucker, which increases local flexibility. However, in certain contexts, it can contribute to the correct folding of RNA structures like hairpins. The stability of oligonucleotides is also dependent on storage conditions, with storage at -20°C in a buffered solution providing the longest shelf life.

## Visualizations

### Signaling Pathway and Structural Impact

The following diagram illustrates the enzymatic synthesis of dihydrouridine from uridine by dihydrouridine synthase (DUS) and the subsequent structural impact on the RNA backbone.

## Enzymatic Synthesis and Structural Impact of Dihydrouridine

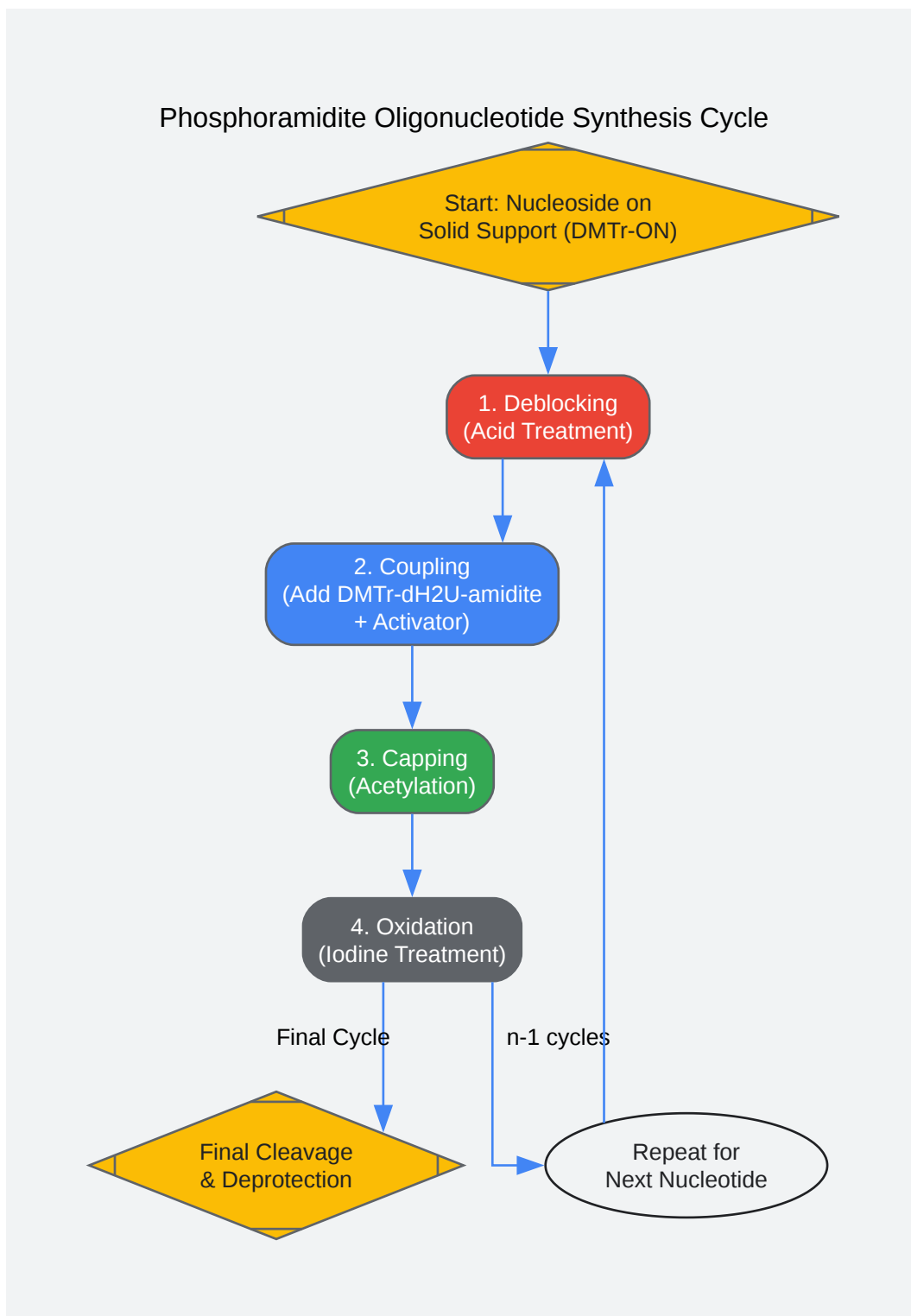


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Caption: Enzymatic conversion of uridine to dihydrouridine and its effect on RNA structure.

## Experimental Workflow: Oligonucleotide Synthesis Cycle

The diagram below outlines the key steps in the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.



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Caption: The four main steps of the phosphoramidite synthesis cycle for oligonucleotide elongation.



## Conclusion

**DMTr-dH2U-amidite** is an essential tool for the synthesis of oligonucleotides containing the functionally significant 5,6-dihydrouridine modification. Understanding its properties, optimizing its incorporation into synthetic oligonucleotides, and leveraging appropriate analytical techniques are crucial for advancing research and development in RNA therapeutics and diagnostics. This guide provides a foundational understanding for professionals working in these fields.

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